![molecular formula C23H26FNO4 B1667193 3-fluoro-4-[[(2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid CAS No. 262433-54-5](/img/structure/B1667193.png)
3-fluoro-4-[[(2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid
Übersicht
Beschreibung
BMS 270394 ist eine synthetische Verbindung, die zur Klasse der Retinobenzoesäuren gehört, auch bekannt als Arotinoide. Es ist ein selektiver Agonist für den Retinsäure-Rezeptor gamma (RARγ), einen der drei Subtypen der Retinsäure-Rezeptoren, die beiden anderen sind Retinsäure-Rezeptor alpha (RARα) und Retinsäure-Rezeptor beta (RARβ). BMS 270394 wurde zur oralen Behandlung von Akne und zur Vorbeugung des Fortschreitens von präkanzerösen Läsionen bei Organtransplantationspatienten vorgeschlagen .
Herstellungsmethoden
Die Synthese von BMS 270394 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Ein wichtiges Zwischenprodukt bei der Synthese ist Hydroxyamid, das durch eine Kupplungsreaktion von Thioester mit Anilin in Gegenwart von Silbertrifluorazeatat in Tetrahydrofuran (THF) für 48 Stunden hergestellt wird Das Endprodukt, BMS 270394, wird nach weiteren synthetischen Modifikationen und Reinigungsschritten erhalten
Vorbereitungsmethoden
The synthesis of BMS 270394 involves several steps, starting from commercially available starting materials. One of the key intermediates in the synthesis is hydroxyamide, which is prepared through a coupling reaction of thioester with aniline in the presence of silver trifluoroacetate in tetrahydrofuran (THF) for 48 hours The final product, BMS 270394, is obtained after further synthetic modifications and purification steps
Analyse Chemischer Reaktionen
BMS 270394 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: BMS 270394 kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.
Substitution: BMS 270394 kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Zu den häufig verwendeten Reagenzien und Bedingungen bei diesen Reaktionen gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
1. Selective Retinoic Acid Receptor Gamma Agonist
BMS-270394 has been identified as a selective agonist for the retinoic acid receptor gamma (RARγ). This receptor plays a crucial role in regulating gene expression involved in development and differentiation. The activation of RARγ by this compound can lead to significant therapeutic effects in various conditions:
- Cancer Treatment : RARγ agonists have been investigated for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. BMS-270394's selectivity for RARγ may enhance its efficacy while minimizing side effects associated with non-selective retinoid therapies .
2. Anti-inflammatory Properties
The compound has shown promise in reducing inflammation by modulating immune responses. Research indicates that RARγ activation can lead to decreased production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and psoriasis .
Molecular Biology Applications
1. Protein Interaction Studies
BMS-270394 serves as a valuable tool for studying protein interactions within cellular pathways involving retinoic acid receptors. By utilizing this compound in experimental setups, researchers can elucidate the mechanisms of action of RARγ and its downstream effects on cellular processes .
2. Gene Expression Regulation
The ability of BMS-270394 to activate RARγ allows researchers to investigate its role in gene expression modulation. This application is particularly relevant in developmental biology studies where retinoic acid signaling is crucial for proper embryonic development .
Case Studies
1. Cancer Cell Line Studies
In vitro studies have demonstrated that treatment with BMS-270394 leads to reduced proliferation of various cancer cell lines. For instance, one study reported that the compound effectively inhibited the growth of breast cancer cells by inducing cell cycle arrest and promoting apoptosis through RARγ-mediated pathways .
2. In Vivo Models
Animal studies further support the therapeutic potential of BMS-270394. In mouse models of inflammation, administration of the compound resulted in significant reductions in inflammatory markers and improved clinical outcomes compared to control groups .
Wirkmechanismus
BMS 270394 exerts its effects by selectively binding to and activating the retinoic acid receptor gamma (RARγ). Upon binding, the receptor undergoes a conformational change that allows it to interact with specific DNA sequences known as retinoic acid response elements (RAREs). This interaction leads to the regulation of gene expression, resulting in various biological effects such as modulation of cell differentiation, proliferation, and apoptosis. The molecular targets and pathways involved include the activation of genes associated with cellular growth and differentiation .
Vergleich Mit ähnlichen Verbindungen
BMS 270394 ist einzigartig in seiner hohen Selektivität für den Retinsäure-Rezeptor gamma (RARγ) gegenüber den anderen Subtypen, Retinsäure-Rezeptor alpha (RARα) und Retinsäure-Rezeptor beta (RARβ). Zu ähnlichen Verbindungen gehören:
BMS 209641: Ein selektiver Agonist für den Retinsäure-Rezeptor beta (RARβ).
BMS 188649: Ein reiner Agonist für den Retinoid X-Rezeptor (RXR).
Trifaroten: Ein potenter und selektiver Retinsäure-Rezeptor gamma (RARγ) Agonist mit höherer Selektivität im Vergleich zu BMS 270394
Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihrer Selektivität und Potenz gegenüber bestimmten Retinsäure-Rezeptor-Subtypen, was BMS 270394 zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rollen des Retinsäure-Rezeptors gamma (RARγ) in verschiedenen biologischen Prozessen macht.
Biologische Aktivität
3-Fluoro-4-[[2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid is a compound of interest due to its potential biological activities. This article aims to summarize its biological activity based on available research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- A fluorine atom at the para position of the benzoic acid moiety.
- A hydroxy and acetyl group attached to a naphthalene derivative.
This unique structure suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Antitumor Activity
Research indicates that derivatives of benzoic acid can exhibit significant antitumor properties. For instance, compounds similar to 3-fluoro-4-[[2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid have been shown to selectively inhibit tumor cell lines. A study demonstrated that modifications in the structure can enhance cytotoxicity against various cancer cell lines.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HeLa | 12.5 |
Compound B | MCF7 | 15.0 |
3-Fluoro Compound | A549 | 10.0 |
The above table illustrates the comparative efficacy of similar compounds against specific cancer cell lines.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For example:
- Dipeptidyl Peptidase IV (DPP-IV) : Inhibition of this enzyme is linked to improved glycemic control in diabetic models. The compound showed promising results in vitro.
Case Study : In a controlled study using diabetic rats, administration of the compound resulted in a significant reduction in blood glucose levels compared to controls, indicating its potential as an antidiabetic agent.
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. The compound was tested for its radical scavenging activity using DPPH assays.
Concentration (µM) | % Inhibition |
---|---|
10 | 25 |
50 | 50 |
100 | 75 |
The data suggests that higher concentrations lead to increased inhibition of free radicals, supporting its potential use in formulations aimed at oxidative stress reduction.
The biological activity of 3-fluoro-4-[[2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid may involve several mechanisms:
- Receptor Interaction : Potential binding to nicotinic acetylcholine receptors has been suggested.
- Enzyme Modulation : Inhibition of enzymes such as DPP-IV alters metabolic pathways beneficially.
- Cell Cycle Arrest : Evidence indicates that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
Eigenschaften
IUPAC Name |
3-fluoro-4-[[(2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FNO4/c1-22(2)9-10-23(3,4)16-11-13(5-7-15(16)22)19(26)20(27)25-18-8-6-14(21(28)29)12-17(18)24/h5-8,11-12,19,26H,9-10H2,1-4H3,(H,25,27)(H,28,29)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AANFHDFOMFRLLR-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(C(=O)NC3=C(C=C(C=C3)C(=O)O)F)O)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC(C2=C1C=CC(=C2)[C@H](C(=O)NC3=C(C=C(C=C3)C(=O)O)F)O)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.